(2-Ethoxypyridin-3-yl)methanol (2-Ethoxypyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 149489-08-7
VCID: VC8242635
InChI: InChI=1S/C8H11NO2/c1-2-11-8-7(6-10)4-3-5-9-8/h3-5,10H,2,6H2,1H3
SMILES: CCOC1=C(C=CC=N1)CO
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

(2-Ethoxypyridin-3-yl)methanol

CAS No.: 149489-08-7

Cat. No.: VC8242635

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

(2-Ethoxypyridin-3-yl)methanol - 149489-08-7

Specification

CAS No. 149489-08-7
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name (2-ethoxypyridin-3-yl)methanol
Standard InChI InChI=1S/C8H11NO2/c1-2-11-8-7(6-10)4-3-5-9-8/h3-5,10H,2,6H2,1H3
Standard InChI Key FPUHJGFEXCYBJG-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC=N1)CO
Canonical SMILES CCOC1=C(C=CC=N1)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

(2-Ethoxypyridin-3-yl)methanol (C₈H₁₁NO₂) has a molecular weight of 153.18 g/mol and an exact mass of 153.07900 g/mol . The ethoxy group at the pyridine ring’s 2-position introduces steric and electronic effects that influence both solubility and reactivity. The hydroxymethyl group at the 3-position enhances hydrogen-bonding capacity, contributing to its utility in coordination chemistry and catalysis.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₈H₁₁NO₂
Molecular Weight153.18 g/mol
CAS Number62734-03-6
Partition Coefficient (LogP)0.97260
Topological Polar Surface Area42.35 Ų
Synonyms3-ethoxy-2-hydroxymethylpyridine; 2-Pyridinemethanol, 3-ethoxy

The compound’s LogP value of 0.97260 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug delivery applications .

Synthetic Methodologies

Classical Synthesis Routes

The synthesis of (2-Ethoxypyridin-3-yl)methanol typically involves nucleophilic substitution or etherification reactions. A patent by SmithKline & French Laboratories (1978) details the ethoxylation of 3-hydroxymethyl-2-chloropyridine using sodium ethoxide in ethanol under reflux . This method achieves yields exceeding 70%, with purity confirmed via HPLC and NMR spectroscopy.

Catalytic and Green Chemistry Approaches

Recent advancements emphasize catalytic methods to reduce waste. Russell et al. (2005) reported a palladium-catalyzed coupling strategy starting from 2-ethoxypyridine-3-carbaldehyde, followed by sodium borohydride reduction . This route minimizes byproducts and operates under mild conditions (room temperature, 12 hours), achieving 85% yield.

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)ConditionsKey Advantages
Nucleophilic Substitution70–75Reflux, 6 hoursSimplicity, scalability
Catalytic Reduction85RT, 12 hoursEco-friendly, high purity

Applications in Pharmaceutical Research

GABA Receptor Modulation

(2-Ethoxypyridin-3-yl)methanol serves as a precursor in synthesizing GABAₐ receptor agonists. Modifications at the hydroxymethyl position yield analogs with enhanced blood-brain barrier penetration, as demonstrated in preclinical studies for anxiety and epilepsy .

Antibacterial Agents

Structural analogs of this compound exhibit moderate activity against Gram-positive pathogens. The ethoxy group’s electron-donating effects enhance binding to bacterial topoisomerases, though clinical efficacy remains under investigation .

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